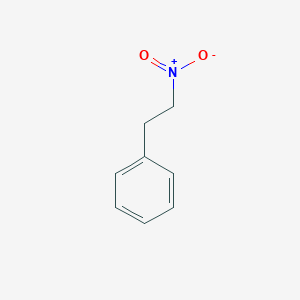

(2-Nitroethyl)benzene

Description

Overview and Significance of Nitro Compounds in Chemical Science

Nitro compounds are a class of organic substances characterized by the presence of one or more nitro functional groups (—NO₂). wikipedia.orgbritannica.comteachy.app The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical nature of the molecule. wikipedia.org This electron-withdrawing effect can activate adjacent C-H bonds, making them acidic, and can influence substitution reactions on aromatic rings. wikipedia.org In aromatic systems, the presence of a nitro group generally retards electrophilic substitution while facilitating nucleophilic substitution. wikipedia.org

The significance of nitro compounds spans various fields of chemical science:

Synthetic Intermediates: They are valuable precursors in organic synthesis. The reduction of a nitro group to an amine is a fundamental transformation, providing a route to anilines and other amino compounds which are themselves important building blocks for pharmaceuticals, dyes, and agrochemicals. scbt.comck12.org

Energetic Materials: The nitro group is a well-known explosophore (a functional group that makes a compound explosive). Many common explosives, such as trinitrotoluene (TNT) and trinitrophenol (picric acid), are nitroaromatic compounds. wikipedia.orgteachy.app This is because their decomposition reactions are rapid, exothermic redox processes that produce stable, gaseous products like molecular nitrogen (N₂) and carbon dioxide. wikipedia.org

Materials Science: Nitro compounds are used in the creation of advanced materials, including polymers like nitrocellulose, which is utilized in coatings and propellants. scbt.com

While many nitro compounds are synthesized industrially, their occurrence in nature is comparatively rare, which makes naturally-occurring nitro compounds like (2-nitroethyl)benzene subjects of particular scientific interest. wikipedia.org

Historical Context of this compound Discovery and Initial Studies

The study of nitroaromatic compounds began in the 19th century, with their chemistry becoming well-integrated into organic chemistry in the 20th century. mdpi.com While many simple nitroaromatics were first created through laboratory synthesis, this compound is notable for its identification as a significant natural product.

Initial detailed studies in the 21st century identified this compound as a major volatile component of the floral scent of the Japanese loquat, Eriobotrya japonica. researchgate.nettandfonline.comtandfonline.com Research published in 2014 revealed that along with 4-methoxybenzaldehyde (B44291) and methyl 4-methoxybenzoate, this compound was one of the three most abundant aromatic compounds in the flower's scent. tandfonline.com This was a significant finding, marking the first time the compound was demonstrated to be a natural product in a Japanese plant. researchgate.nettandfonline.com

Further research into its natural origins has shown that it is not exclusive to the plant kingdom. The compound has also been identified in two species of Japanese millipedes, where it is believed to function as a defensive allomone. tandfonline.com Isotopic labeling studies have elucidated the biosynthetic pathway of this compound in both plants and millipedes, tracing its origin to the amino acid L-phenylalanine via intermediates such as (Z)- and (E)-2-phenylacetaldoxime. tandfonline.comresearchgate.net

| Organism | Type | Role | Biosynthetic Precursor | Key Intermediate |

|---|---|---|---|---|

| Eriobotrya japonica (Japanese Loquat) | Plant | Floral Scent Component | L-Phenylalanine | (E/Z)-Phenylacetaldoxime |

| Haplodesmid Millipedes (e.g., Thelodesmus armatus) | Animal | Defense Allomone | L-Phenylalanine | (E/Z)-Phenylacetaldoxime |

Current Research Landscape and Emerging Trends for Nitroaromatic Compounds

The field of nitroaromatic compounds continues to be an active area of research, driven by their unique chemical properties and diverse applications. Several key trends are shaping the current research landscape.

Bioremediation and Biodegradation: There is growing research into the microbial degradation of nitroaromatic compounds due to environmental contamination from pesticides, explosives, and industrial intermediates. cswab.org Scientists are exploring the biochemical pathways microorganisms use to transform these often-recalcitrant compounds, which could lead to practical applications in environmental cleanup. cswab.org

Advanced Materials and Sensors: The strong electronic properties of nitroaromatics make them targets for detection using chemiresistive sensors. Research is focused on developing novel hybrid materials, such as those based on metal-organic frameworks (MOFs) and nanostructures, for the sensitive and selective detection of nitroaromatic compounds, which is particularly relevant for security and environmental monitoring. mdpi.com

Photochemistry and Photophysics: Nitrated aromatic molecules possess unique photoinduced reaction channels. rsc.org Researchers are using femtosecond spectroscopy and computational methods to study their excited-state dynamics, including rapid intersystem crossing and photodissociation to release nitric oxide (NO). This research is important for understanding their atmospheric photochemistry and for developing new applications as light-triggered NO-releasing agents for biomedical purposes. rsc.org

Pharmaceutical and Agrochemical Synthesis: Nitro compounds remain crucial as synthetic intermediates. scbt.comwiseguyreports.com Current trends focus on developing more efficient and selective synthetic methods, such as catalytic reductions and novel cycloaddition reactions, to build complex molecules for the pharmaceutical and agrochemical industries. mdpi.com The development of predictive models, like quantitative structure-activity relationship (QSAR) studies, is also a key trend to assess the potential toxicity of new nitroaromatic compounds. oup.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCLWKTUKMCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210155 | |

| Record name | (2-Nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6125-24-2 | |

| Record name | 1-Nitro-2-phenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6125-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006125242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6125-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2-Nitroethyl)benzene

This compound can be synthesized through various established methods, each with distinct advantages and applications. These routes include the nitration of ethylbenzene (B125841), Henry reaction approaches, and nucleophilic substitution from halogenated precursors.

Nitration of Ethylbenzene

The nitration of ethylbenzene is a common method for introducing a nitro group. This electrophilic aromatic substitution reaction typically uses a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. smolecule.comsmolecule.com The ethyl group on the benzene ring directs the incoming nitro group to the ortho and para positions. doubtnut.com While this method can produce this compound, it often results in a mixture of isomers, including 1-ethyl-2-nitrobenzene and 1-ethyl-4-nitrobenzene, which requires separation. smolecule.comgoogle.com Under certain conditions, nitration can also occur on the ethyl side chain, leading to the desired this compound. smolecule.com

To optimize the yield of the desired isomer and minimize byproducts like polynitrated compounds and oxidation products, reaction conditions such as temperature must be carefully controlled. smolecule.com For instance, maintaining the reaction temperature below 50°C is a typical strategy to reduce the formation of unwanted side products.

A notable application of this method is in the synthesis of ketoprofen, where a mixture of ortho- and para-nitroethylbenzene is produced from ethylbenzene and then carried forward without separation to the subsequent reaction steps. google.com

Table 1: Nitration of Ethylbenzene Reaction Parameters

| Parameter | Condition | Rationale |

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Generation of the nitronium ion (NO₂⁺) electrophile. smolecule.comsmolecule.com |

| Temperature | Typically below 50°C | To minimize the formation of byproducts. |

| Directing Effect | The ethyl group is ortho, para-directing. | Leads to a mixture of isomers. doubtnut.com |

Henry Reaction Approaches for this compound Synthesis

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nitroalkane to an aldehyde or ketone, making it a valuable method for synthesizing β-nitro alcohols, which are key intermediates for various bioactive molecules. researchgate.net In the context of this compound synthesis, this reaction can be adapted in several ways. For instance, a mixture of this compound, dimethylamine (B145610) hydrochloride, potassium fluoride, and an appropriate aldehyde can be refluxed in toluene (B28343) to yield substituted derivatives. brieflands.com

Recent advancements have focused on developing enantioselective and diastereoselective aza-Henry reactions. For example, a novel chiral thiourea (B124793) catalyst derived from hydroquinine (B45883) and l-phenylglycinol has been shown to be effective in the reaction between this compound and imines, yielding products with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov Specifically, the reaction involving this compound resulted in a 94% ee and a 97:3 dr. nih.gov

The Henry reaction is also a key step in multi-step syntheses of complex molecules. For example, it is the initial reaction in a synthetic route to produce novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, where it is followed by a Nef reaction and reductive amination. ijstr.org

Nucleophilic Substitution Routes from Halogenated Precursors

This compound can be synthesized via nucleophilic substitution reactions starting from halogenated precursors. A common two-step approach involves the use of 2-bromoethylbenzene. In the first step, 2-bromoethylbenzene is refluxed with potassium iodide in acetone, which facilitates an SN2 reaction to produce 2-iodoethylbenzene. tandfonline.com The resulting iodide is a better leaving group than bromide. In the second step, the 2-iodoethylbenzene intermediate reacts with sodium nitrite (B80452), where the iodide is replaced by a nitro group to form this compound. tandfonline.com

Another pathway is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the nucleophilic replacement of a hydrogen atom in nitroaromatics using carbanions that have a leaving group at the nucleophilic center. organic-chemistry.org While VNS is a powerful tool for functionalizing aromatic rings, its direct application to synthesize this compound from benzene would require a different strategic approach than the more direct halogen substitution.

Table 2: Nucleophilic Substitution for this compound Synthesis

| Precursor | Reagents | Intermediate | Product |

| 2-Bromoethylbenzene | 1. Potassium Iodide (KI) in acetone | 2-Iodoethylbenzene | This compound |

| 2. Sodium Nitrite (NaNO₂) |

Green Chemistry Approaches in Nitro Compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of nitro compound synthesis, green chemistry principles are being applied to reduce the use of hazardous reagents and minimize waste. One such approach involves the dehydroxylation of 2-nitroalcohols in water using tributyltin hydride (n-Bu₃SnH) under microwave irradiation. chemicalbook.com This method has been successfully used for the synthesis of 1-methoxy-4-(2-nitroethyl)benzene, achieving a 78% yield in a short reaction time. chemicalbook.com

The use of water as a solvent and microwave heating are key aspects of this green approach, offering advantages over traditional methods that often rely on volatile organic solvents and longer reaction times. chemicalbook.comtandfonline.com

Advanced Synthetic Strategies and Catalysis

Catalytic Hydrogenation of Nitro Compounds to Amines

The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic chemistry. Catalytic hydrogenation is a widely used and efficient method for this conversion. In the case of this compound, it can be reduced to 2-phenylethylamine, a valuable compound used in the manufacturing of pharmaceuticals such as anti-depressants and anti-diabetic drugs. lookchem.com

This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. Other reducing agents like iron in the presence of hydrochloric acid can also be used. The resulting 2-phenylethylamine is a key intermediate in the synthesis of various other organic compounds. lookchem.com

The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For example, research has been conducted on the catalytic hydrogenation of 2,5-dialkoxy-β-nitrostyrene to the corresponding phenethylamine (B48288) using a palladinized barium sulfate (B86663) catalyst in a mixture of acetic and sulfuric acids. google.com Additionally, studies on the selective hydrogenation of benzyl (B1604629) cyanide to 2-phenylethylamine have explored the use of a Pd/Al₂O₃ catalyst, highlighting the importance of the catalytic system in achieving high yields of the desired primary amine. rsc.org

Aerobic Oxidation Reactions Involving this compound

The ethylbenzene moiety, even when substituted with a nitro group on the side chain, is subject to oxidation. Aerobic oxidation, utilizing molecular oxygen, represents a significant area of chemical synthesis.

Research into the oxidation of nitroethylbenzene isomers provides insight into the potential reactions of the ethyl side chain. For instance, the aerobic oxidation of p-nitroethylbenzene to produce p-nitroacetophenone has been detailed. In a patented method, this transformation is achieved by reacting p-nitroethylbenzene with air or oxygen in the presence of specific catalysts. google.com The reaction is typically heated to initiate the process, after which it can be cooled to maintain an optimal temperature range of 130-140°C. google.com Catalytic systems for this type of reaction include cobalt stearate (B1226849) and manganous acetate (B1210297). google.com

In a different context, this compound itself has been employed as a key reagent in oxidative annulation reactions. A study reported a highly efficient method for synthesizing tetraazopyrenes (TAPy) where this compound plays a dual role. rsc.org It serves as both an electrophilic reagent for cyclization and as a mild oxidant that promotes the aromatization of the final product, eliminating the need for a separate, often difficult-to-control, aerobic oxidation step. rsc.org This process, activated by polyphosphoric acid, allows for the installation of benzylic substituents onto the tetraazopyrene core. rsc.org

The table below summarizes the results for the synthesis of 7-benzyl-tetraazopyrenes using this compound. rsc.org

| Starting Perimidine | Reagent | Product | Yield |

|---|---|---|---|

| Perimidine (4a) | This compound (10d) | 7-Benzyl-TAPy (1ad) | 72% |

| 2-Methylperimidine (4b) | This compound (10d) | 2-Methyl-7-benzyl-TAPy (1bd) | 75% |

More generally, a versatile method for the aerobic oxidation of various aromatic compounds that contain an oxygen-functionalized benzylic carbon has been developed. epa.gov This process uses electron-deficient nitroarenes, such as 1,3-dinitrobenzene, as catalysts with molecular oxygen serving as the terminal oxidant, yielding aromatic carboxylic acids in high yields. epa.gov The reaction is conducted in a basic solution, for example, potassium tert-butoxide in tert-butyl alcohol. epa.gov While this study focused on substrates like methyl aryl ketones and benzaldehydes, the principles are relevant to the potential oxidation of the ethyl side chain of this compound. epa.gov

Nucleophilic Aromatic Substitution in Nitroaromatic Systems

Nucleophilic aromatic substitution (NAS) is a critical reaction class for aromatic compounds. In contrast to the more common electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com Aromatic rings are inherently electron-rich and thus resistant to nucleophilic attack. wikipedia.org However, the presence of potent electron-withdrawing groups can activate the ring, making it susceptible to such reactions. wikipedia.org

The nitro group (–NO₂) is one of the most powerful activating groups for NAS. youtube.com The reaction typically proceeds via the SNAr (addition-elimination) mechanism. wikipedia.org This pathway involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate and facilitating the reaction. wikipedia.org If the nitro group is in the meta position, it cannot participate in resonance stabilization, and its activating effect (via induction alone) is much weaker. masterorganicchemistry.com

In the case of this compound, the nitro group is attached to the ethyl side chain, not directly to the aromatic ring. Its electron-withdrawing influence on the ring is transmitted solely through an inductive effect, which is considerably weaker than the combined inductive and resonance effects of a directly attached nitro group. Consequently, the aromatic ring of this compound is not strongly activated towards traditional nucleophilic aromatic substitution. For this compound to become a viable substrate for SNAr reactions, it would typically require further functionalization, such as the introduction of nitro groups directly onto the aromatic ring (e.g., at the ortho or para positions relative to a leaving group). smolecule.com Such polynitrated compounds would then be highly activated for the displacement of a suitable leaving group by a nucleophile. smolecule.com

Transformations of the Nitro Group and Ethyl Side Chain

The structure of this compound offers two primary sites for chemical transformation: the nitro group and the activated ethyl side chain.

Transformations of the Nitro Group

The most fundamental transformation of the nitro group is its reduction. mdpi-res.com This can be accomplished using various reagents and conditions to yield several different products. A complete reduction converts the nitro group to a primary amine, transforming this compound into 2-phenylethylamine. This is commonly achieved through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or with chemical reductants. The reduction can also be controlled to yield intermediate oxidation states, such as nitroso and oxime functionalities. mdpi-res.com The ability to convert the electron-withdrawing nitro group into an electron-donating amino group is a powerful tool in multi-step synthesis, as it completely alters the electronic properties and directing effects of the substituent. libretexts.org

Transformations of the Ethyl Side Chain

The ethyl side chain is also reactive. The strong electron-withdrawing nature of the adjacent nitro group significantly increases the acidity of the α-hydrogens (the hydrogens on the carbon atom bonded to the nitro group). mdpi-res.com This allows for the deprotonation of this carbon by a base to form a stable carbanion known as a nitronate ion. This nitronate ion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. mdpi-res.com Notable examples include the Henry reaction (a nitro-aldol reaction), where the nitronate adds to an aldehyde, and the nitro-Mannich reaction, involving addition to an imine. mdpi-res.com

Furthermore, the ethyl group can undergo oxidation. Strong oxidizing agents can convert the ethyl group into a carboxylic acid group, yielding 2-nitrobenzoic acid. As seen in related systems, oxidation can also lead to the formation of a ketone, which in the case of this compound would yield 1-phenyl-2-nitroethanone. google.com

The table below summarizes key transformations of this compound.

| Functional Group | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C | 2-Phenylethylamine | mdpi-res.com |

| Ethyl Side Chain (α-Carbon) | Henry Reaction (Nitro-Aldol) | Base, Aldehyde (R-CHO) | β-Nitroalcohol | mdpi-res.com |

| Ethyl Side Chain | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | 2-Nitrobenzoic acid |

Reaction Mechanisms and Kinetics Research

Mechanistic Studies of Electrophilic Aromatic Substitution on Ethylbenzene (B125841)

The nitration of ethylbenzene to produce nitroethylbenzene isomers is a classic example of an electrophilic aromatic substitution (EAS) reaction. uobaghdad.edu.iq This process involves the attack on the electron-rich benzene (B151609) ring by a strong electrophile, the nitronium ion (NO₂⁺). alevelh2chemistry.commasterorganicchemistry.com The mechanism is generally understood as a two-step process. msu.edu

The first step, which is the slow, rate-determining step, involves the attack of the electrophile on the π electron system of the benzene ring. alevelh2chemistry.commsu.edu This leads to the formation of a positively charged intermediate known as a benzenonium ion or arenium ion. msu.eduuomustansiriyah.edu.iq In the second, faster step, a proton is removed from the benzenonium ion, which restores the aromaticity of the ring and yields the final substituted product. alevelh2chemistry.commsu.edu

The formation of the benzenonium ion intermediate occurs when the nitronium ion (NO₂⁺) forms a sigma-bond with a carbon atom of the ethylbenzene ring, disrupting the aromatic system. msu.eduuomustansiriyah.edu.iq The nitronium ion itself is typically generated in a preliminary step from the reaction of concentrated nitric acid with a stronger acid catalyst, such as sulfuric acid. alevelh2chemistry.commasterorganicchemistry.com

The resulting benzenonium ion is a resonance-stabilized carbocation. uobaghdad.edu.iq The positive charge is not localized on a single carbon but is delocalized across the ring, particularly at the ortho and para positions relative to where the electrophile has attacked. uobaghdad.edu.iq This delocalization of charge makes the intermediate more stable than a non-resonance-stabilized carbocation, which is a key factor in allowing the reaction to proceed despite the initial stability of the aromatic ring. uobaghdad.edu.iq

The stability of this intermediate is crucial to the reaction's kinetics. uomustansiriyah.edu.iq The ethyl group on the benzene ring plays a significant role in stabilizing the benzenonium ion. quora.com Through its electron-donating inductive effect, the ethyl group helps to disperse the positive charge of the carbocation, thereby lowering the activation energy of the first step and making the reaction faster than the nitration of unsubstituted benzene. quora.com This stabilization is most effective when the electrophile attacks at the ortho or para positions, as this allows for resonance structures where the positive charge is placed on the carbon atom directly bonded to the ethyl group. msu.edu

Substituents on the benzene ring have a profound effect on both the rate of reaction (reactivity) and the position of electrophilic attack (orientation). msu.eduwikipedia.org The ethyl group is classified as an activating group because it increases the rate of electrophilic substitution compared to benzene. uomosul.edu.iqquora.com This activation is due to the electron-releasing nature of the alkyl group, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. quora.comuomosul.edu.iq

The ethyl group is also an ortho-, para-director, meaning it directs the incoming electrophile primarily to the positions adjacent (ortho) and opposite (para) to itself. uobaghdad.edu.iquomosul.edu.iq This directive effect stems from the greater stability of the benzenonium ion intermediates formed during ortho and para attack, as explained previously. msu.edu

However, the ratio of ortho to para products is also influenced by steric effects. frontiersin.org The ethyl group is larger than a methyl group, and its bulk can hinder the approach of the electrophile to the adjacent ortho positions. msu.edu This steric hindrance often leads to a higher proportion of the para isomer compared to what might be expected from electronic factors alone. msu.edufrontiersin.org For the nitration of ethylbenzene, the product distribution reflects these competing electronic and steric factors. msu.edu While the meta isomer is formed in very small amounts (around 1-4.5%), the para isomer is generally favored over the ortho isomer. msu.edufrontiersin.org

Table 1: Regioselectivity in the Nitration of Alkylbenzenes This table shows the approximate isomer distribution for the nitration of toluene (B28343) and ethylbenzene, illustrating the influence of the alkyl substituent's size on the ortho/para ratio.

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source |

|---|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37 | msu.edu |

| Ethylbenzene | 45 | 3 | 52 | frontiersin.org |

Reaction Kinetics of (2-Nitroethyl)benzene in Atmospheric Processes

Aromatic compounds are significant components of anthropogenic volatile organic compounds (VOCs) in the urban atmosphere. mdpi.com Their primary atmospheric loss process is through reactions initiated by the hydroxyl (OH) radical, especially during the daytime. oup.comnih.gov These reactions contribute to the formation of secondary organic aerosols (SOA). mdpi.com The atmospheric chemistry of this compound itself is not extensively detailed, but the reactions of its precursor, ethylbenzene, provide a model for the atmospheric fate of such structures.

The atmospheric oxidation of ethylbenzene begins with the addition of an OH radical to the aromatic ring, which is the major reaction pathway. mdpi.comoup.com This addition leads to the formation of an ethylbenzene-OH adduct, a type of hydroxycyclohexadienyl radical. mdpi.comresearchgate.net Theoretical and experimental studies have shown that the most stable adduct is formed when the OH radical adds to the ortho-position of the ring, an intermediate denoted as EB-Ortho (2-ethyl-hydroxycyclohexadienyl radical). mdpi.com A smaller fraction of the reaction may proceed via hydrogen abstraction from the ethyl group. oup.com

The fate of the ethylbenzene-OH adduct (EB-Ortho) is determined by its subsequent reactions with atmospheric species, primarily molecular oxygen (O₂) and nitrogen dioxide (NO₂). mdpi.comnih.gov

The reaction of the EB-Ortho adduct with O₂ can proceed via several pathways. mdpi.com Theoretical calculations indicate that the major product under atmospheric conditions is ethyl-phenol, formed through the abstraction of a hydrogen atom by O₂. mdpi.com Another pathway involves the addition of O₂ to the adduct to form peroxy radicals. mdpi.com These peroxy radicals can undergo further reactions, including with nitric oxide (NO) and O₂, to produce ring-cleavage products such as 5-ethyl-6-oxo-2,4-hexadienal and ethyl-glyoxal. mdpi.com

In environments with high concentrations of nitrogen oxides (NOx), such as polluted urban areas, the reaction of the EB-Ortho adduct with NO₂ becomes significant. mdpi.comnih.gov The predominant product of the reaction between the EB-Ortho adduct and NO₂ is nitro-ethylbenzene, formed via an addition mechanism. mdpi.com The total calculated rate constant for the reaction with NO₂ is significantly higher than that for the reaction with O₂, suggesting that in NOx-rich environments, the formation of nitro-aromatic compounds is a major pathway. mdpi.com

Table 2: Calculated Rate Constants for Reactions of the Ethylbenzene-OH Adduct (EB-Ortho) This table presents theoretical rate constants for the key atmospheric reactions of the primary ethylbenzene-OH adduct with O₂ and NO₂ at room temperature.

| Reactant | Major Product(s) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| O₂ | Ethyl-phenol, Peroxy Radicals | 9.57 × 10⁻¹⁶ | mdpi.com |

| NO₂ | Nitro-ethylbenzene | 1.78 × 10⁻¹¹ | mdpi.com |

Electron Transfer Mechanisms in Nitroaromatic Bioreduction

Nitroaromatic compounds can be metabolized by various organisms through reduction of the nitro group. mdpi.comnih.gov These bioreduction processes are critical for both the detoxification of environmental pollutants and the bioactivation of certain nitroaromatic drugs. scielo.brfrontiersin.org The mechanisms typically involve either single-electron or two-electron transfer pathways, often catalyzed by flavoenzymes. mdpi.comdntb.gov.ua

The single-electron reduction of a nitroaromatic compound (ArNO₂) produces a nitro anion radical (ArNO₂⁻•). scielo.br This reaction is often catalyzed by enzymes such as NADPH:cytochrome P-450 reductase. mdpi.com In the presence of molecular oxygen, this highly reactive radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻•). scielo.br This process, known as redox cycling, can lead to significant oxidative stress within the cell. scielo.br The nitro anion radical can be further reduced to a nitroso compound. scielo.br

Alternatively, a two-electron reduction pathway can occur, which directly reduces the nitro group to a nitroso group without forming the free radical intermediate. mdpi.com This is often followed by another two-electron reduction to form a hydroxylamine. scielo.br This pathway is considered a key detoxification mechanism and is catalyzed by a class of enzymes known as NAD(P)H:quinone oxidoreductase (NQO1) or, in bacteria, specific "nitroreductases". mdpi.comscielo.br These enzymes are often oxygen-insensitive. Some microorganisms, such as Geobacter metallireducens, can use extracellular electron transfer to reduce nitroaromatic compounds, thereby decreasing their toxicity. frontiersin.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications for (2-Nitroethyl)benzene

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It has become a fundamental tool for predicting the chemical properties and reactivity of organic compounds like this compound. numberanalytics.commdpi.com

DFT calculations are employed to determine the electronic properties of this compound, which are crucial for understanding its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, the electrophilicity index helps quantify the ability of a molecule to accept electrons. mdpi.com The analysis of molecular orbitals and the molecular electrostatic potential (MEP) map reveals sites susceptible to nucleophilic or electrophilic attack. In nitroaromatic compounds, the nitro group's strong electron-withdrawing nature significantly influences the electron distribution across the benzene (B151609) ring and the ethyl side chain. unpatti.ac.id DFT calculations can precisely map these electronic effects. unpatti.ac.id

Table 1: Calculated Electronic Properties of Nitroaromatic Compounds This table presents representative data on electronic properties for nitroaromatic compounds, illustrating the type of information obtained from DFT calculations.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -7 to -9 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1 to -3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4 to 6 eV |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | 3 to 5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2 to 3 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | 1.5 to 3 eV |

| Note: Values are illustrative and depend on the specific compound, DFT functional, and basis set used in the calculation. |

This compound has rotational freedom around the C-C bonds of the ethyl group and the C-C bond connecting the ethyl group to the benzene ring. This leads to the existence of multiple conformers. DFT calculations are used to optimize the geometry of these different conformers and calculate their relative energies to identify the most stable spatial arrangements. nsc.ru

Theoretical studies on related nitroalkanes have shown that different computational methods can predict the geometry and relative formation enthalpies of various conformers. nsc.ru For this compound, computational models can assess how the conformational stability is influenced by different environments, such as in the gas phase, in a nonpolar solvent, or in a polar aqueous environment. By combining DFT with continuum solvent models, it is possible to simulate the effect of the solvent on the molecule's preferred conformation, providing insights into its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property like toxicity. mdpi.comnih.gov For nitroaromatic compounds, QSAR models are widely developed to predict their toxic effects, which is crucial given that experimental testing of every compound is impractical. mdpi.comnih.govoup.com

QSAR models are built by correlating molecular descriptors with observed activity. These descriptors can be calculated from the molecular structure and include physicochemical properties, topological indices, and quantum chemical parameters obtained from methods like DFT. oup.com The resulting models can be used to predict the properties of new or untested nitroaromatic compounds based solely on their structure. oup.comnih.gov The quality of QSAR models is assessed through rigorous internal and external validation techniques to ensure their predictive power. oup.com

Table 2: Examples of QSAR Model Validation for Nitroaromatic Compound Toxicity This table summarizes the statistical quality of various QSAR models developed for predicting the toxicity of nitroaromatic compounds, as reported in scientific literature.

| Toxicity Endpoint | Model Validation Parameter | Reported Value | Source |

| Rat Acute Oral Toxicity (LD₅₀) | R² (training set) | 0.719 | mdpi.com |

| Rat Acute Oral Toxicity (LD₅₀) | R² (test set) | 0.739 | mdpi.com |

| Rat Oral Acute Toxicity (LD₅₀) | R² (overall) | 0.96 - 0.98 | mdpi.com |

| Rat Oral Acute Toxicity (LD₅₀) | Q² (cross-validation) | 0.84 - 0.93 | mdpi.com |

| Toxicity to Tetrahymena pyriformis | R² (external set) | 0.64 | nih.gov |

| R² represents the coefficient of determination, and Q² represents the cross-validated R². Higher values (closer to 1.0) indicate better model performance. |

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a biological macromolecule. researchgate.net These simulations are valuable for understanding how the molecule explores its conformational space and for assessing the stability of its different forms.

Furthermore, computational methods are essential for analyzing reaction pathways. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. numberanalytics.com This allows for the elucidation of reaction mechanisms at a detailed level. For example, theoretical studies on the decomposition of related nitroalkyl compounds have used DFT to confirm the reaction mechanism and calculate activation energies. growingscience.comresearchgate.net Similarly, the mechanism of other reactions involving nitroalkanes, such as Michael additions, has been investigated using DFT. scilit.com In some cases, ab initio molecular dynamics, which calculates forces "on the fly" using quantum chemistry, is used to model complex reaction processes, such as the formation of aromatic molecules. nih.gov For this compound, such studies can help understand its formation, decomposition, and reactivity in various chemical transformations. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation of Nitro Compounds

Spectroscopy is fundamental to the characterization of (2-Nitroethyl)benzene, offering non-destructive analysis of its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic and ethyl protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20–7.35 ppm. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain are observed as two triplets due to spin-spin coupling. The methylene group attached to the phenyl ring (benzylic protons) resonates around δ 3.30–3.34 ppm, while the methylene group attached to the electron-withdrawing nitro group is shifted downfield to approximately δ 4.59–4.63 ppm. The coupling constant (J) for these triplets is typically around 7.4 Hz.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the proton data. For nitrobenzene (B124822), the ipso-carbon (the one bearing the nitro group) is found at 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm. stackexchange.com In this compound, the carbons of the ethyl chain also give characteristic signals, providing a complete carbon framework of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20–7.35 | Multiplet | - |

| CH₂NO₂ | 4.59–4.63 | Triplet | 7.4 |

| CH₂Ph | 3.30–3.34 | Triplet | 7.4 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which aids in structural confirmation. The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 151. Key fragmentation pathways for nitro-aliphatic compounds often involve the loss of the nitro group (NO₂), which has a mass of 46. This would result in a significant fragment ion at m/z 105. Another common fragmentation is the cleavage of the bond between the two ethyl carbons, which can lead to the formation of a benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91, a highly stable tropylium (B1234903) ion. The phenyl fragment ([C₆H₅]⁺) at m/z 77 is also characteristic of benzene-containing compounds. docbrown.info

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the detection capabilities of MS. In studies of flower scents, this compound has been identified as a major component using GC/MS analysis. tandfonline.comtandfonline.com The mass spectra obtained from these analyses are compared with databases (e.g., Wiley275 library) for positive identification. tandfonline.com One study identified this compound in a plant extract at a retention time of 6.092 minutes. tpcj.org

Vibrational and electronic spectroscopy techniques are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of a nitro compound is the presence of two strong absorption bands corresponding to the stretching vibrations of the N-O bonds. For aliphatic nitro compounds like this compound, these bands appear near 1555 cm⁻¹ (asymmetric stretch) and 1380 cm⁻¹ (symmetric stretch). researchgate.netorgchemboulder.com The band at higher frequency is typically the stronger of the two in aliphatic nitro compounds. orgchemboulder.comblogspot.com Additional bands related to the aromatic ring (C-H and C=C stretching) and the aliphatic chain (C-H stretching and bending) are also present. researchgate.netuniroma1.it

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of the phenyl and nitro chromophores.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1555 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1380 | Strong |

| Aromatic C-H | Stretch | 3000–3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450–1600 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850–3000 | Medium |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique for studying species with unpaired electrons, such as free radicals. wikipedia.orgbruker.com While this compound itself is not a radical, its nitroaromatic structure allows it to accept an electron to form a relatively stable radical anion.

EPR spectroscopy is the definitive method for detecting and characterizing such paramagnetic intermediates. bruker.combruker.com Studies on related nitroaromatic compounds show that their radical anions can be generated, for example, through photolysis or chemical reduction. nstl.gov.cnrsc.org The resulting EPR spectrum provides detailed information about the electronic structure of the radical. nstl.gov.cn The spectrum of a nitroaromatic radical anion is characterized by a large nitrogen hyperfine splitting (typically 1.4–1.6 mT) and smaller splittings from the protons on the aromatic ring. nstl.gov.cn This delocalization of the unpaired electron over both the nitro group and the aromatic ring is a key feature identified by EPR. nstl.gov.cn Although direct EPR studies on this compound are not widely reported, the behavior of analogous compounds suggests that it would form a radical anion whose structure and properties could be thoroughly investigated using this technique. publish.csiro.aumathnet.ru

Chromatographic Methods for Separation and Purification

Chromatography is essential for isolating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography is a primary technique for the analysis and separation of volatile compounds like this compound. epa.gov The compound is vaporized and passed through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase.

Several studies have detailed the GC conditions for analyzing this compound. A common setup involves an Agilent 7890A GC system equipped with an HP-5MS capillary column (e.g., 0.25 mm i.d. × 29 m, 0.25 μm film thickness). tandfonline.com Helium is typically used as the carrier gas at a flow rate of around 1.0 mL/min. tandfonline.comtandfonline.com A temperature program is often employed, for instance, starting at 60°C, holding for a few minutes, and then ramping up to a higher temperature like 290°C at a rate of 10°C/min. tandfonline.comtandfonline.com The choice of a non-polar or intermediate-polar column is suitable for aromatic compounds. sigmaaldrich.com Under these conditions, this compound can be effectively separated from other components in a mixture, such as those found in flower scent extracts or synthesis products. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, offering robust and reliable separation and quantification. nih.govnih.gov For this compound specifically, reverse-phase (RP) HPLC methods have been developed that provide efficient analysis under simple conditions. sielc.com

One established method employs a Newcrom R1 reverse-phase column, which is noted for its low silanol (B1196071) activity. sielc.com The separation is typically achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is readily substituted with a more volatile acid, such as formic acid, to ensure compatibility. sielc.com This HPLC method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities. sielc.com Furthermore, the use of columns with smaller particles (e.g., 3 µm) allows for rapid analysis via Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

Beyond standard RP-HPLC, other modes are utilized for analyzing structurally similar compounds. For instance, chiral HPLC with a Daicel Chiralpak AD-H column and a mobile phase of hexane (B92381) and 2-propanol has been used to separate enantiomers of related nitroethyl derivatives. beilstein-journals.org For environmental samples, which may contain trace levels of nitroaromatics, analysis is often preceded by a solid-phase extraction (SPE) step to concentrate the analytes before injection into the HPLC system, which is commonly equipped with a photodiode array (PDA) detector for simultaneous multi-wavelength detection. nih.govnemi.gov

| Parameter | Specification |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Applications | Analytical quantification, preparative separation, pharmacokinetics |

Silica (B1680970) Gel Chromatography for Purification

Silica gel column chromatography is a fundamental and widely used technique for the purification of this compound, particularly after its chemical synthesis. nih.govbeilstein-journals.org A common synthetic route involves the reduction of β-nitrostyrene using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of silica gel. nih.gov Following the reaction, the crude product is purified by column chromatography over silica gel to yield pure this compound as a clear oil. nih.gov

The choice of eluent, or mobile phase, is critical for achieving effective separation. A variety of solvent systems have been reported for the purification of this compound and similar nitro compounds. The polarity of the eluent is typically adjusted to control the retention of the compound on the polar silica gel stationary phase. Common eluents are mixtures of a non-polar solvent like hexane or n-pentane and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. nih.govbeilstein-journals.org The progress of the chromatographic separation is often monitored using Thin-Layer Chromatography (TLC). beilstein-journals.org

| Solvent System | Application/Compound | Source |

|---|---|---|

| Ethyl Acetate / Hexane | Purification of this compound | nih.gov |

| n-Pentane / Diethyl Ether (99:1) | Purification of nitroalkenes | beilstein-journals.org |

| Acetone / Hexane (Gradient) | Purification of substituted 1,3,4-oxadiazole (B1194373) from a nitroethyl precursor | nih.gov |

| Ethyl Acetate / Hexane (95:5) | Purification of nitroalkenes | beilstein-journals.org |

| Dichloromethane / Methanol (20:1) | Purification of a nitrovinyl derivative | rsc.org |

Advanced Detection Methodologies for Nitro Compounds

Fluorescent Copolymer-Based FRET Systems for Nitro Compound Detection

Förster Resonance Energy Transfer (FRET) has emerged as a highly sensitive platform for detecting trace amounts of nitroaromatic compounds (NACs). researchgate.netmdpi.com This technique relies on the non-radiative transfer of energy from an excited-state donor fluorophore to a ground-state acceptor chromophore when they are in close proximity (typically 1-10 nm). researchgate.net The presence of an analyte can modulate the FRET efficiency, leading to a measurable change in the fluorescence signal.

One innovative approach utilizes a polymer-polymer FRET system designed for the sensitive detection of electron-deficient NACs. researchgate.netacs.org This system consists of a donor copolymer, P[DMA-co-(Boc-Trp-EMA)] (RP), which contains a tryptophan derivative, and an acceptor copolymer, P[MMA-co-(Ala-HEMA)-co-(Dansyl-Ala-HEMA)] (DCP), which incorporates a dansyl derivative. acs.org In the presence of NACs such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT), the fluorescence of the donor is effectively quenched. researchgate.netacs.org This FRET-based amplification strategy was found to enhance the detection sensitivity by approximately six-fold compared to the donor polymer alone, achieving a detection limit of less than 1 μM. researchgate.netacs.org The quenching mechanism is established through a combination of spectroscopic and electrochemical studies. acs.org While this system has been validated for common explosive NACs, its underlying principle makes it a promising tool for the detection of other nitro compounds, including this compound.

| Component | Description | Function |

|---|---|---|

| Donor Copolymer (RP) | P[DMA-co-(Boc-Trp-EMA)] | Contains a tryptophan derivative that acts as the FRET donor. |

| Acceptor Copolymer (DCP) | P[MMA-co-(Ala-HEMA)-co-(Dansyl-Ala-HEMA)] | Contains a dansyl derivative that acts as the FRET acceptor. |

| Analyte | Electron-deficient Nitroaromatic Compounds (e.g., DNT, TNT) | Quenches the fluorescence of the donor, disrupting the FRET process. |

| Key Finding | The FRET system enhances detection sensitivity by ~6-fold, with a detection limit <1 μM. |

Raman Spectroscopy for Nitro Compound Analysis

Raman spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the vibrational modes of molecules, making it highly suitable for the structural characterization of nitro compounds. rsc.org The technique identifies functional groups based on their unique vibrational frequencies, which appear as distinct peaks in the Raman spectrum. capes.gov.br

The nitro (NO₂) group gives rise to some of the most characteristic and readily identifiable peaks in the Raman spectra of compounds like this compound. spectroscopyonline.com The two most prominent vibrational modes are the asymmetric and symmetric stretches of the N-O bonds. capes.gov.brspectroscopyonline.com For aromatic nitro compounds, these peaks appear in distinct regions:

Asymmetric NO₂ Stretch (νₐₛ): This typically results in a strong band in the 1500–1560 cm⁻¹ region. spectroscopyonline.com For example, a key band for this compound is observed around 1555 cm⁻¹.

Symmetric NO₂ Stretch (νₛ): This mode produces another strong band, generally found between 1330 cm⁻¹ and 1390 cm⁻¹. spectroscopyonline.com

The presence of this pair of intense peaks is a strong indicator of a nitro group in a sample. spectroscopyonline.com An additional bending vibration, often referred to as a scissoring mode, can be observed between 835 and 890 cm⁻¹. spectroscopyonline.com For enhanced sensitivity, especially for detecting trace amounts of nitro compounds, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. This technique uses metallic nanostructures to amplify the Raman signal of analytes adsorbed on their surface, allowing for detection at very low concentrations. rsc.orgrsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| Asymmetric Stretch (νₐₛ) | ~1555 | |

| Symmetric Stretch (νₛ) | ~1380 | |

| Asymmetric Stretch (Aromatic) | 1560 - 1500 | spectroscopyonline.com |

| Symmetric Stretch (Aromatic) | 1355 - 1330 | spectroscopyonline.com |

| NO₂ Scissoring Bend | 890 - 835 | spectroscopyonline.com |

Biological and Ecological Research Aspects

Biosynthesis of (2-Nitroethyl)benzene in Natural Systems

This compound is not a synthetic curiosity but is actively produced by a range of organisms. Its biosynthesis has been a subject of detailed investigation, particularly in the plant and animal kingdoms.

In the floral scents of the Japanese loquat (Eriobotrya japonica), this compound is a major component. tandfonline.comnih.gov Its biosynthesis begins with the amino acid L-phenylalanine . researchgate.netnih.gov Through a series of enzymatic reactions, L-phenylalanine is converted into this volatile nitro compound.

The key steps in this pathway have been elucidated through functional identification and gene expression analysis. nih.gov Two specific cytochrome P450 enzymes play a crucial role. researchgate.netnih.govscispace.com First, CYP79D80 catalyzes the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime. researchgate.netnih.govscispace.com Subsequently, CYP94A90 , described as a 'promiscuous fatty acid ω-hydroxylase', facilitates the transformation of the aldoxime intermediate into this compound. researchgate.netnih.govscispace.com The expression of these enzymes correlates with the emission of this compound from loquat flowers, underscoring their direct involvement in its production. nih.gov Interestingly, CYP94A90 and other related CYP94As, which are widely distributed among dicot plants, can also catalyze the formation of nitro groups from aldoximes, suggesting a broader role for these enzymes in plant specialized metabolism. nih.gov

The proposed biosynthetic pathway can be summarized as follows: L-phenylalanine → (E/Z)-phenylacetaldoxime → 1-aci-nitro-2-(phenyl)ethane → this compound. researchgate.net

| Precursor/Intermediate | Enzyme | Product |

| L-phenylalanine | CYP79D80 | (E/Z)-phenylacetaldoxime |

| (E/Z)-phenylacetaldoxime | CYP94A90 | This compound |

| 1-aci-nitro-2-(phenyl)ethane | (putative intermediate) | This compound |

This compound is also a component of the chemical defense secretions, or allomones, of certain millipede species, such as Eutrichodesmus elegans and E. armatus. tandfonline.comjst.go.jpresearchgate.net In these organisms, it is part of a mixture of three nitro compounds, which also includes (Z)- and (E)-(2-nitroethenyl)benzenes. jst.go.jpresearchgate.net

Feeding experiments using labeled precursors have shed light on the biosynthetic process in these millipedes. jst.go.jp When administered deuterium-labeled (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile (B145931), both millipede species produced the corresponding labeled versions of all three nitro compounds. jst.go.jpresearchgate.net This indicates that both phenylacetaldoxime and phenylacetonitrile can serve as precursors. jst.go.jp Further studies have confirmed that L-phenylalanine is the initial precursor for these defense compounds. jst.go.jp The conversion of oximes to nitriles and vice versa has also been observed during these experiments. exlibrisgroup.com

The proposed biosynthetic sequence suggests that L-phenylalanine is converted to phenylacetaldoximes, which can then be either dehydrated to phenylacetonitrile or oxidized to form this compound. jst.go.jpresearchgate.net The phenylacetonitrile can also be converted to the nitro compounds. jst.go.jp

| Precursor | Intermediate | Defense Allomone Component |

| L-phenylalanine | (Z)- and (E)-phenylacetaldoximes | This compound |

| L-phenylalanine | Phenylacetonitrile | This compound |

| (Z)- and (E)-phenylacetaldoximes | - | (Z)- and (E)-(2-nitroethenyl)benzenes |

| Phenylacetonitrile | - | (Z)- and (E)-(2-nitroethenyl)benzenes |

Environmental Fate and Transport of Nitroaromatic Compounds

The presence of nitroaromatic compounds like this compound in the environment, whether from natural or anthropogenic sources, raises questions about their persistence and movement.

Nitroaromatic compounds are generally known for their resistance to biodegradation. nih.govnih.govasm.org The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation by microorganisms. nih.govnih.govasm.org This recalcitrance can lead to their persistence in soil and groundwater. nih.govnih.govasm.org While some microorganisms have evolved pathways to break down certain synthetic nitroaromatics, the environmental fate of naturally produced compounds like this compound is an area requiring further investigation. nih.gov Their persistence is a concern as they are listed as priority pollutants by environmental agencies due to potential health hazards. nih.govnih.govasm.org

Volatile organic compounds (VOCs), including nitroaromatics, can contribute to atmospheric pollution. nih.govacs.org Studies have shown that nitroaromatic compounds are significant components of organic aerosols and can be formed through secondary processes in the atmosphere, such as from biomass burning and secondary nitrate (B79036) formation. nih.govacs.org These secondary organic aerosols (SOAs) are a major fraction of tropospheric aerosol. researchgate.net The photooxidation of aromatic compounds is a known pathway to SOA formation. mdpi.comcopernicus.org For instance, the photolysis of nitrophenols can lead to the formation of highly oxygenated, low-volatility compounds that contribute to the creation of SOAs. mdpi.com While specific data on this compound's role in SOA formation is limited, the general behavior of nitroaromatic compounds suggests it could be a precursor in such atmospheric transformations.

Interactions with Biological Systems

The biological activity of this compound is a key aspect of its ecological significance. Research has pointed to its fungistatic properties, indicating an ability to inhibit the growth of fungi. nih.govsmolecule.com This activity is likely a primary reason for its production in loquat flowers, serving as a defense mechanism against fungal pathogens. nih.gov The mechanism of this fungistatic action may involve interactions with fungal cell membranes or metabolic pathways. smolecule.com

In millipedes, its role as a defense allomone is clear, deterring predators. tandfonline.comjst.go.jp The interactions of this compound with biological systems are complex; for instance, the nitro group can be reduced to form reactive intermediates that can interact with various biomolecules. smolecule.com Further research is needed to fully understand the specific molecular targets and the broader ecological implications of these interactions. smolecule.com

Fungistatic Properties and Agricultural Applications

This compound has been identified in scientific research as a compound with notable fungistatic properties, indicating its potential for development in agricultural applications. smolecule.com Its ability to inhibit the growth of fungi suggests it could be utilized as a natural fungicide to protect crops from various fungal pathogens.

The mechanism underlying its antifungal action is thought to involve interactions with the fungal cell's metabolic pathways or a disruption of its cell membrane, which hinders growth and reproduction. smolecule.com Research has highlighted that this compound, also referred to as 1-nitro-2-phenylethane, is a component of the essential oil of plants such as Aniba canelilla and the fruits of Dennettia tripetala. smolecule.comtandfonline.comnih.gov Studies on the essential oil of Aniba canelilla demonstrated high toxicity toward yeasts, particularly Candida albicans. researchgate.net Similarly, research connected to Dennettia tripetala has noted the antifungal activities of 2-phenylnitroethane. tandfonline.com

The fungistatic activity of this compound is not an isolated case within nitroaromatic compounds found in nature. For instance, the compound 1-methoxy-4-(2-nitroethyl)benzene, found in skunk cabbage (Lysichitum americanum), also exhibits antifungal properties against plant pathogens. researchgate.net The identification of these properties in this compound, particularly as a naturally occurring compound in loquat flowers, underscores its potential as a biofungicide. researchgate.netresearchgate.net This has led to its exploration as a natural alternative to synthetic pesticides and fungicides in agricultural practices. smolecule.com

Table 1: Research Findings on the Fungistatic Properties of this compound and Related Compounds

| Compound Name | Source Organism | Observed Activity | Potential Application | Reference |

|---|---|---|---|---|

| This compound | General Research | Inhibits fungal growth | Natural fungicide | smolecule.com |

| This compound | Loquat (Eriobotrya japonica) | Exhibits fungistatic activity | Agricultural fungicide | researchgate.netresearchgate.net |

| 1-Nitro-2-phenylethane | Aniba canelilla | High toxicity towards yeasts (Candida albicans) | Antifungal agent | researchgate.net |

| 2-Phenylnitroethane | Dennettia tripetala | Antifungal activity | Antifungal agent | tandfonline.com |

Role as a Floral Scent Component and Interactions with Pollinators

This compound is a significant volatile organic compound found in the floral scent of several plant species. It is most notably identified as a major component of the flower fragrance of the Japanese loquat, Eriobotrya japonica. researchgate.netnih.govtandfonline.com In studies of loquat floral volatiles, this compound was found to be the most abundant aromatic compound, constituting up to 32.55% of the total scent profile in one analysis. tandfonline.com This compound, along with others like p-methoxybenzaldehyde and methyl p-methoxybenzoate, defines the characteristic sweet scent of the loquat flower. nih.govtandfonline.com

The presence of this compound in floral scents is not limited to loquat; it has also been identified as a constituent in the essential oils of other plants, including the Amazonian tree Aniba canelilla and the African plant Dennettia tripetala. smolecule.comtandfonline.comnih.gov While nitro-containing compounds are less common in nature compared to other classes of volatile molecules, this compound has been detected as a minor component in the floral scents of various orchids and other plants. tandfonline.com

The ecological role of this compound extends to its interaction with pollinators. The floral fragrance of the Japanese loquat, rich in this compound, is known to be attractive to pollinators such as the Chinese honeybee, which is crucial for the plant's reproduction, especially as it blooms in early winter. researchgate.net Research suggests that the presence of this compound in the floral bouquet significantly influences pollinator behavior. Experimental studies have indicated that flowers emitting this compound attracted a higher number of pollinators compared to those lacking it, highlighting its critical role in the plant's reproductive success and ecosystem dynamics. While serving to attract beneficial insects, it is also hypothesized that these nitrogen-containing volatiles may play a dual role in defending the plant against pathogens and herbivorous insects. researchgate.netresearcher.life

Table 2: this compound as a Floral Scent Component in Eriobotrya japonica

| Study Focus | Key Finding | Relative Abundance | Implication | Reference |

|---|---|---|---|---|

| Floral Volatile Composition | Identification as a major scent component. | 32.55% | Defines the characteristic floral aroma. | tandfonline.com |

| Pollinator Attraction | Attracts wild pollinators like Chinese honeybees. | Major component | Crucial for pollination in low temperatures. | researchgate.net |

| Pollinator Behavior | Flowers emitting the compound attracted more pollinators. | High | Significant role in plant reproduction. |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-methoxy-4-(2-nitroethyl)benzene |

| 1-nitro-2-phenylethane |

| 2-phenylnitroethane |

| p-methoxybenzaldehyde |

| methyl p-methoxybenzoate |

| L-phenylalanine |

Analogues and Derivatives of 2 Nitroethyl Benzene in Research

Structural Isomers and their Comparative Studies

Structural isomers of (2-nitroethyl)benzene, where the nitro group is positioned on the aromatic ring instead of the ethyl side chain, exhibit distinct chemical properties due to differences in electronic effects and resonance stabilization.

1-Ethyl-2-nitrobenzene, 1-Ethyl-3-nitrobenzene, and 1-Ethyl-4-nitrobenzene are common structural isomers. In these molecules, the nitro group is directly attached to the benzene (B151609) ring. This direct attachment allows for resonance interaction between the nitro group and the aromatic system, which influences the molecule's reactivity and stability. For example, the nitration of ethylbenzene (B125841) under controlled conditions can yield these isomers. The electron-donating nature of the ethyl group directs the incoming nitro group to the ortho and para positions.

In contrast to this compound, where the nitro group is on the aliphatic side chain, these ring-nitrated isomers exhibit increased resonance stabilization but reduced reactivity at the aliphatic chain. The absence of conjugation between the nitro group and the benzene ring in this compound makes it more susceptible to thermal stress but less reactive in cycloaddition reactions.

Other related isomers include phenethyl alcohol derivatives such as 3-Nitrophenethyl alcohol and 4-Nitrobenzeneethanol . These compounds possess a hydroxyl group on the ethyl side chain, which can be oxidized to form other functional groups. For instance, 4-Nitrobenzeneethanol is a useful synthetic intermediate for preparing various organic compounds, including N-phenylethylindole carboxamides. chemicalbook.com

Table 1: Structural Isomers of this compound

| Compound Name | CAS Number | Molecular Formula | Key Differentiating Feature |

|---|---|---|---|

| This compound | 6125-24-2 | C₈H₉NO₂ | Nitro group on the ethyl side chain |

| 1-Ethyl-2-nitrobenzene | 612-22-6 | C₈H₉NO₂ | Nitro group at the ortho position on the benzene ring |

| 1-Ethyl-3-nitrobenzene | 100-27-6 | C₈H₉NO₂ | Nitro group at the meta position on the benzene ring |

| 1-Ethyl-4-nitrobenzene | 100-27-6 | C₈H₉NO₂ | Nitro group at the para position on the benzene ring |

| 3-Nitrophenethyl alcohol | 52022-77-2 | C₈H₉NO₃ | Nitro group at the meta position and a hydroxyl group on the ethyl chain. sigmaaldrich.comnih.gov |

| 4-Nitrobenzeneethanol | 100-27-6 | C₈H₉NO₃ | Nitro group at the para position and a hydroxyl group on the ethyl chain. chemicalbook.com |

| 1,2-Bis(4-nitrophenyl)ethane | 622-40-2 | C₁₄H₁₂N₂O₄ | Two nitrophenyl groups joined by an ethane (B1197151) bridge. nih.gov |

| 1-Nitro-4-(1-phenylethyl)benzene | 33350-74-2 | C₁₄H₁₃NO₂ | A phenylethyl group attached to a nitrobenzene (B124822) ring. bldpharm.com |

Halogenated Derivatives and their Properties

The introduction of halogen atoms onto the this compound structure significantly alters its electronic properties, reactivity, and potential applications. Halogenation can occur on either the aromatic ring or the ethyl side chain, leading to a variety of derivatives with unique characteristics.

Ring-Halogenated Derivatives:

4-Chloro-2-methoxy-1-(2-nitroethyl)benzene is another example of a ring-halogenated derivative with additional functional groups that modulate its reactivity. chemsrc.com

2,4-Difluoro-1-(2-nitroethyl)benzene features two fluorine atoms on the benzene ring, which enhance the electrophilicity and thermal stability of the compound.

Side-Chain Halogenated Derivatives:

(2-Fluoro-2-nitroethyl)benzene has a fluorine atom on the carbon bearing the nitro group. This substitution introduces steric hindrance and alters the molecule's polarity, which can affect its solubility and reaction kinetics.

Derivatives with Halogenation on a Vinyl Group:

(1-Chloro-2-nitroethenyl)benzene contains a chlorine atom on the nitroethenyl group, which is conjugated with the benzene ring. This enhances the electrophilicity of the molecule, making it a suitable component in Diels-Alder reactions.

1-Chloro-2-[(E)-2-nitroethenyl]benzene is a specific stereoisomer of the above compound. chemicalbook.com

1-[(E)-2-bromo-2-nitroethenyl]-4-nitrobenzene is a more complex derivative with both ring and vinyl halogenation and an additional nitro group on the ring, leading to high reactivity. lookchem.com

Table 2: Halogenated Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Location of Halogen |

|---|---|---|---|

| 1-Bromo-2-(2-nitroethyl)benzene | 155988-07-1 | C₈H₈BrNO₂ | Aromatic Ring (ortho) |

| 1-Bromo-3-(2-nitroethyl)benzene | 16799-04-5 | C₈H₈BrNO₂ | Aromatic Ring (meta) |

| 4-Chloro-2-methoxy-1-(2-nitroethyl)benzene | 2229183-80-4 | C₉H₁₀ClNO₃ | Aromatic Ring (para to nitroethyl) |

| 2,4-Difluoro-1-(2-nitroethyl)benzene | Not Available | C₈H₇F₂NO₂ | Aromatic Ring (ortho, para) |

| (2-Fluoro-2-nitroethyl)benzene | 110683-92-6 | C₈H₈FNO₂ | Ethyl Side-Chain |

| (1-Chloro-2-nitroethenyl)benzene | Not Available | C₈H₆ClNO₂ | Nitroethenyl Group |

| 1-Chloro-2-[(E)-2-nitroethenyl]benzene | 22568-07-6 | C₈H₆ClNO₂ | Nitroethenyl Group |

| 1-[(E)-2-bromo-2-nitroethenyl]-4-nitrobenzene | 7559-38-8 | C₈H₅BrN₂O₄ | Nitroethenyl Group and Aromatic Ring |

| 1-Bromo-3-[1-bromo-2-(4-nitrophenyl)ethyl]benzene | Not Available | C₁₄H₁₁Br₂NO₂ | Aromatic Ring and Ethyl Side-Chain. nih.gov |

Nitroethenyl Derivatives and Extended Conjugation Systems

Nitroethenyl derivatives, also known as nitrostyrenes, are characterized by a nitro-substituted vinyl group attached to an aromatic ring. These compounds feature an extended conjugation system that encompasses the benzene ring, the vinyl bridge, and the nitro group. This extended π-system significantly influences their electronic and optical properties.

(2-Nitroethenyl)benzene , also known as β-nitrostyrene, is a primary example. nist.gov It is a versatile intermediate in organic synthesis. For instance, this compound can be prepared by the reduction of (2-nitroethenyl)benzene. brieflands.comprepchem.comnih.gov The double bond in nitrostyrenes is highly activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. This reactivity is harnessed in various carbon-carbon bond-forming reactions, such as Michael additions and Friedel-Crafts alkylations. nih.gov

The electronic properties of nitrostyrenes can be fine-tuned by introducing additional substituents on the aromatic ring. For example:

1-chloro-4-(2-nitrovinyl)benzene and 1-methyl-4-(2-nitrovinyl)benzene are derivatives where a chloro or methyl group at the para position modifies the electronic density of the aromatic ring. brieflands.com

1-methoxy-4-(2-nitrovinyl)benzene has an electron-donating methoxy (B1213986) group that can push electron density through the conjugated system. brieflands.com

N,N-dimethyl-4-(2-nitrovinyl)benzenamine features a strong electron-donating dimethylamino group, creating a pronounced "push-pull" system with the nitro group, which can lead to interesting non-linear optical properties. researchgate.net

β,3-Dinitrostyrene and 1-Nitro-2-(2-nitrovinyl)benzene contain two nitro groups, which creates a highly polarized and reactive molecule. The position of the second nitro group (meta vs. ortho) has a discernible effect on the molecule's reactivity and spectral properties.